

# heptyl 1-thiohexopyranoside solubility data

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## Compound Focus: Heptyl 1-thiohexopyranoside

CAS No.: 85618-20-8

Cat. No.: S591824

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## Chemical Identification & Properties

**Heptyl 1-thiohexopyranoside** is an experimental small molecule in early research stages, not approved for medical use [1]. Here are its key identifiers and predicted properties:

Property Category	Details
Molecular Formula	C <sub>13</sub> H <sub>26</sub> O <sub>5</sub> S [1] [2] [3]
Average Molecular Weight	294.408 g/mol [1] [2] [3]
Monoisotopic Mass	294.150095 Da [1] [2]
Systematic IUPAC Name	(2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3] [4]
Synonym	Heptyl 1-thio-β-D-glucopyranoside [3]

Predicted Property	Value	Source/Method
Water Solubility	10.1 mg/mL	ALOGPS [1]

Predicted Property	Value	Source/Method
LogP	0.98	Chemaxon [1]
Hydrogen Bond Donor Count	4	Chemical Formula [1]
Hydrogen Bond Acceptor Count	5	Chemical Formula [1]
pKa (Strongest Acidic)	12.48	Chemaxon [1]

## Documented Protein Targets

This compound interacts with several proteins, though the precise pharmacological actions remain unknown. The following table lists its documented biological targets [1] [3]:

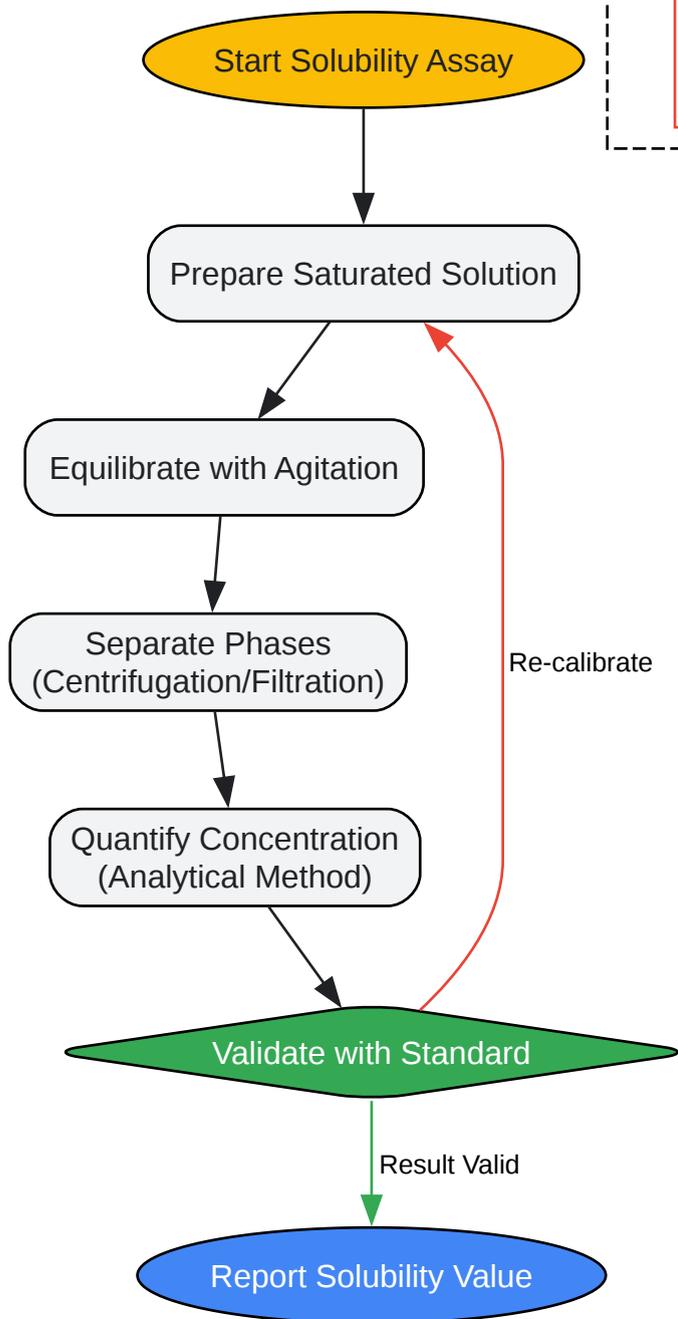
Target Protein	Organism	Action
Rhodopsin	Humans	Not Available [1]
Flavodoxin/ferredoxin--NADP reductase	<i>Rhodobacter capsulatus</i>	Not Available [1]
Acyl carrier protein	<i>Escherichia coli</i> (strain K12)	Not Available [1]
Biotin biosynthesis cytochrome P450	<i>Bacillus subtilis</i> (strain 168)	Not Available [1]

## Experimental Workflow for Solubility Determination

The available data on solubility is a computational prediction. To obtain experimental values, you would typically follow a workflow like the one below. This general protocol involves preparing a saturated solution of the compound, separating the undissolved material, and quantifying the dissolved fraction using a calibrated analytical method [1].

Note: Based on Standard Lab Practice

Experimental data for Heptyl 1-Thiohexopyranoside is not publicly available



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General workflow for experimental determination of a compound's solubility.

## How to Proceed with Your Research

The lack of extensive public data suggests this compound is likely in a very early, non-clinical research phase. To advance your work, consider the following:

- **Consult Specialized Databases:** Search the Protein Data Bank (PDB) using the ligand code **HTG** to see if the compound has been crystallized with any protein, which might offer clues about its binding and function [3].
- **Perform Original Experiments:** The most reliable path is to conduct your own solubility studies and biological assays. The general workflow above can serve as a starting point for designing these experiments.
- **Explore Analogues:** Research the properties of similar thioglycoside compounds, as their data can often provide useful benchmarks and predictions.

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## References

1. - Heptyl : Uses, Interactions... | DrugBank Online 1 Thiohexopyranoside [go.drugbank.com]
2. - Heptyl | C13H26O5S 1 thiohexopyranoside [chemspider.com]
3. RCSB PDB - HTG Ligand Summary Page [rcsb.org]
4. - Heptyl Result Summary | BioGRID 1 Thiohexopyranoside [thebiogrid.org]

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